PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Overview
Description
PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE: is a synthetic organic compound characterized by its complex structure, which includes a propyl ester, a chlorophenyl group, and a propenoyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process:
Formation of the Propenoyl Amide: This step involves the reaction of 2-chlorobenzaldehyde with an appropriate amine to form the corresponding imine, which is then reduced to the amine. The amine is then reacted with acryloyl chloride to form the propenoyl amide.
Esterification: The benzoic acid derivative is esterified with propanol in the presence of a strong acid catalyst such as sulfuric acid to form the propyl ester.
Coupling Reaction: The final step involves coupling the propenoyl amide with the propyl ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the propenoyl group can yield the corresponding saturated amide.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is not fully understood, but it is believed to interact with specific molecular targets through its amide and ester functionalities. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. The chlorophenyl group may also contribute to its activity by enhancing its binding affinity to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
- PROPYL 4-{[(E)-3-(2-BROMOPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- PROPYL 4-{[(E)-3-(2-FLUOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- PROPYL 4-{[(E)-3-(2-METHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Comparison:
- Uniqueness: The presence of the 2-chlorophenyl group in PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE distinguishes it from its analogs, potentially altering its reactivity and biological activity.
- Reactivity: The electron-withdrawing nature of the chlorine atom can influence the compound’s reactivity in substitution and addition reactions.
- Biological Activity: The specific substitution pattern on the phenyl ring can significantly impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and selectivity.
Properties
IUPAC Name |
propyl 4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-2-13-24-19(23)15-7-10-16(11-8-15)21-18(22)12-9-14-5-3-4-6-17(14)20/h3-12H,2,13H2,1H3,(H,21,22)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLOKAUUGRWXAG-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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